molecular formula C9H11ClN2O3S B13634720 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide

4-chloro-N,N-dimethyl-2-sulfamoylbenzamide

Cat. No.: B13634720
M. Wt: 262.71 g/mol
InChI Key: ICVCGPWZXOIDJT-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry and Sulfonamide Research

Benzamides are a class of organic compounds characterized by a carboxamido group attached to a benzene (B151609) ring. rsc.orgchemicalbook.com The simplest member of this family is benzamide itself (C₇H₇NO). chemicalbook.com These compounds are found in nature and are considered primary metabolites, essential for the growth, development, or reproduction of organisms. chemicalbook.com The benzamide scaffold is a versatile building block in the synthesis of more complex molecules with a wide range of biological activities. nih.gov

Parallel to the development of benzamide chemistry, sulfonamide research has had a profound impact on medicine. The journey of sulfonamides began in the early 20th century with the discovery of Prontosil, the first broadly effective systemic antibacterial agent. nih.govniscpr.res.in This discovery, which earned Gerhard Domagk a Nobel Prize, opened the door to the antibiotic revolution. niscpr.res.in It was later found that Prontosil is a prodrug, metabolizing in the body to the active agent, sulfanilamide. niscpr.res.in Since this initial breakthrough, thousands of sulfonamide-containing molecules have been synthesized, leading to drugs with antibacterial, anti-inflammatory, anti-cancer, and anti-diabetic properties. nih.govtandfonline.com The sulfamoylbenzamide scaffold, which incorporates both a benzamide and a sulfonamide functional group, represents a strategic amalgamation of these two important pharmacophores.

Overview of Structural Features and Synthetic Significance

The chemical structure of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide is defined by a central benzene ring with three substituents: a chloro group at the 4-position, an N,N-dimethylcarboxamido group at the 1-position, and a sulfamoyl group at the 2-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological interactions.

The synthesis of sulfamoylbenzamide derivatives is of significant interest to organic chemists. A common synthetic route involves the reaction of a benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group. nih.gov This intermediate can then be reacted with an amine to form the sulfonamide. The amide bond of the benzamide can be formed through various coupling reactions. The modular nature of these synthetic pathways allows for the creation of diverse libraries of sulfamoylbenzamide derivatives with different substitution patterns for biological screening. rsc.orgnih.gov

Historical Perspective of Related Biologically Active Sulfamoylbenzamide Derivatives

The exploration of sulfamoylbenzamide derivatives has yielded a number of biologically active compounds. For instance, various N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have been synthesized and evaluated for their antidiabetic potential by inhibiting enzymes like α-glucosidase and α-amylase. tandfonline.com Other studies have focused on sulfamoylbenzamides as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions such as thrombosis, inflammation, diabetes, and cancer. rsc.org Furthermore, the sulfamoylbenzamide scaffold has been investigated for its potential as capsid assembly modulators for the treatment of Hepatitis B virus (HBV) infection. These examples highlight the therapeutic potential of this class of compounds and provide a historical basis for the continued investigation of new derivatives.

Rationale for Focused Academic Investigation of this compound

While extensive research has been conducted on the broader class of sulfamoylbenzamides, a focused academic investigation into this compound is warranted for several reasons. The specific combination of a chloro substituent, a dimethylated amide, and a sulfamoyl group at defined positions on the benzene ring presents a unique chemical entity whose biological profile has not been extensively characterized in publicly available literature.

The rationale for its study can be inferred from research on closely related analogs. For instance, the presence and position of a chloro group can significantly influence a molecule's lipophilicity and metabolic stability, which are key determinants of its pharmacokinetic properties. The N,N-dimethyl substitution on the amide can impact its hydrogen bonding capacity and conformational flexibility. Academic investigation would aim to elucidate how these specific structural features of this compound contribute to its chemical reactivity and biological activity. Such a study would fill a knowledge gap in the structure-activity relationships of the sulfamoylbenzamide class and could potentially reveal novel therapeutic applications.

Interactive Data Table of Related Sulfamoylbenzamide Derivatives and their Activities

Compound ClassTarget/ActivityReference
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamidesAntidiabetic (α-glucosidase and α-amylase inhibitors) tandfonline.com
Sulfamoyl-benzamidesh-NTPDase inhibitors rsc.org
Sulfamoylbenzamides (SBAs)Hepatitis B Virus (HBV) capsid assembly modulators

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-2-sulfamoylbenzamide

InChI

InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16(11,14)15/h3-5H,1-2H3,(H2,11,14,15)

InChI Key

ICVCGPWZXOIDJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Chloro N,n Dimethyl 2 Sulfamoylbenzamide

Established Synthetic Routes to Sulfamoylbenzamide Precursors

The construction of the sulfamoylbenzamide scaffold typically involves a multi-step process that relies on two key chemical transformations: the introduction of a sulfonyl chloride group onto a benzoic acid or benzamide (B126) core and the subsequent formation of the sulfonamide and carboxamide functionalities.

Chlorosulfonation of Benzamide Derivatives

A primary method for introducing the sulfonyl group is through the electrophilic aromatic substitution reaction known as chlorosulfonation. This reaction typically employs chlorosulfonic acid (ClSO₃H) to directly sulfonylate an aromatic ring. nih.govnih.gov For the synthesis of precursors to 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide, a substituted benzoic acid is often the starting material.

The reaction of an electron-deficient benzoic acid with a slight excess of chlorosulfonic acid, often at elevated temperatures, leads to the formation of the corresponding sulfonyl chloride. nih.gov For instance, the chlorosulfonation of 2-fluorobenzoic acid at 80°C yields the corresponding sulfonyl chloride in good yields (e.g., 77%). nih.gov Similarly, this method has been applied to 2-fluoroacetanilide. nih.gov The general scheme for this transformation is depicted below:

Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O

The conditions for chlorosulfonation can be optimized to improve yield and regioselectivity. Key parameters that are often adjusted include the reaction temperature, the molar ratio of the substrate to chlorosulfonic acid, and the reaction time.

Amide Formation Strategies

The formation of the benzamide and sulfonamide moieties is a critical step in the synthesis of the target compound and its precursors. Various amide formation strategies are employed, often tailored to the specific substrate and desired product.

A common approach involves the conversion of the carboxylic acid group of the sulfamoylbenzoic acid precursor to a more reactive species, such as an acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acyl chloride is then reacted with the desired amine to form the benzamide. This method is effective for a wide range of amines, including primary and secondary aliphatic and aromatic amines. nih.gov

Alternatively, carbodiimide (B86325) coupling reactions are frequently used for amide bond formation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the coupling of the carboxylic acid with an amine. nih.gov This method is known for its mild reaction conditions and broad substrate scope. nih.gov

The sulfonamide linkage is typically formed by the reaction of the sulfonyl chloride intermediate with a primary or secondary amine. This reaction is generally high-yielding and proceeds under mild conditions.

Targeted Synthesis of this compound

While a specific, detailed synthetic protocol for this compound is not extensively reported in the literature, a plausible synthetic route can be constructed based on the established methodologies for analogous compounds. The synthesis would likely commence from 2-chloro-4-nitrobenzoic acid.

Optimization of Reaction Conditions and Yields

The synthesis would likely proceed through the following key steps, each requiring optimization to maximize the yield and purity of the final product.

Chlorosulfonation of a suitable benzoyl chloride precursor : The starting material would likely be a 4-chloro-N,N-dimethylbenzamide. The optimization of this step would involve controlling the temperature and the stoichiometry of chlorosulfonic acid to ensure selective sulfonation at the 2-position.

Formation of the sulfonamide : The resulting sulfonyl chloride would then be reacted with ammonia (B1221849) or a protected form of ammonia to yield the primary sulfonamide.

Formation of the N,N-dimethylbenzamide : The carboxylic acid of the resulting 2-sulfamoyl-4-chlorobenzoic acid would be activated, for example with thionyl chloride, and subsequently reacted with dimethylamine (B145610) to form the final product.

The table below outlines potential reaction conditions for the key steps in the synthesis of sulfamoylbenzamide derivatives, which could be adapted for the targeted synthesis of this compound.

StepReagents and ConditionsTypical YieldsReference
ChlorosulfonationChlorosulfonic acid, 80°C, 4 hours77% nih.gov
Acyl Chloride FormationThionyl chloride, 80°C, 16 hours- nih.gov
Amide Formation (from Acyl Chloride)Amine, Triethylamine, CH₂Cl₂, 0°C to room temperature, 2 hours26-94% nih.gov
Amide Formation (Carbodiimide Coupling)EDC, DMAP, DCM/DMF68-73% nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The chlorosulfonation of a substituted benzoyl chloride is a key step where regioselectivity is crucial. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming sulfonyl chloride group. In the case of 4-chloro-N,N-dimethylbenzamide, the chloro group is a deactivating ortho-, para-director, while the N,N-dimethylbenzamide group is a deactivating meta-director. The outcome of the sulfonation will depend on the interplay of these electronic effects. Friedel-Crafts sulfonylation of substituted anilides is known to produce a mixture of regioisomers, which can often be separated by column chromatography. nih.gov

Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselectivity is not a consideration in its direct synthesis. However, the broader field of sulfamoylbenzamide synthesis does encompass chiral molecules, where stereoselective synthesis becomes important. semanticscholar.orgnih.gov The introduction of chirality can be achieved through the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch For instance, the synthesis of chiral sulfinyl compounds, which are related to sulfonamides, has been extensively studied. semanticscholar.orgnih.gov

Derivatization and Analog Synthesis from the this compound Core

The this compound core structure provides a versatile scaffold for the synthesis of a wide range of analogs. Derivatization can be achieved by modifying the substituents on the aromatic ring, the N,N-dimethylamide group, or the sulfamoyl group.

Libraries of sulfamoylbenzamide derivatives have been synthesized by reacting the key sulfonyl chloride intermediate with a variety of primary and secondary amines. nih.gov This approach allows for the introduction of diverse functional groups and the exploration of structure-activity relationships. For example, a range of alkyl, cycloalkyl, and aryl groups have been introduced at the sulfonamide position to generate a library of structurally diverse analogs. nih.gov

Furthermore, the amide group can also be modified. For instance, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized to explore their biological potential. nih.gov This highlights the feasibility of modifying the amide nitrogen with various alkyl and aryl substituents.

The following table provides examples of synthesized sulfamoylbenzamide analogs, demonstrating the chemical diversity that can be achieved from a common precursor.

PrecursorAmine ReagentResulting AnalogReference
2-fluoro-5-(chlorosulfonyl)benzoyl chlorideCyclopentylamine5-(N-cyclopentylsulfamoyl)-2-fluorobenzamide nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride4-methylaniline2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride3-chloroaniline2-chloro-N-(3-chlorophenyl)-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide nih.gov

Modifications at the N,N-dimethylamide Moiety

The N,N-dimethylamide functionality is a key structural feature that can be synthetically altered to probe its influence on biological activity. Modifications can range from simple homologation of the alkyl groups to the introduction of cyclic or more complex substituents. These changes can impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Research Findings:

The synthesis of N-substituted amide derivatives is a well-established area of organic chemistry. For a compound like this compound, the primary route to modify the amide involves the reaction of the corresponding acyl chloride with a diverse range of primary and secondary amines. While specific studies focusing solely on the extensive modification of the N,N-dimethylamide moiety of this particular compound are not extensively detailed in the available literature, the general principles of amide synthesis are applicable.

For instance, the reaction of 4-chloro-2-sulfamoylbenzoyl chloride with different amines would yield a library of amide derivatives. The choice of the amine dictates the nature of the N-substituents.

Amine ReactantResulting N-SubstituentPotential Impact
DiethylamineN,N-diethylIncreased lipophilicity
PyrrolidineN-pyrrolidinylIntroduction of a cyclic system, conformational rigidity
PiperazineN-piperazinylIntroduction of a basic center, potential for further derivatization
AnilineN-phenylIntroduction of an aromatic system, potential for π-π interactions

These modifications can significantly alter the pharmacokinetic profile of the parent compound. For example, introducing a basic nitrogen atom, as in the case of a piperazinyl substituent, could enhance aqueous solubility at physiological pH.

Substitutions on the Chloro- and Sulfamoyl-Bearing Benzene (B151609) Ring

The substitution pattern on the benzene ring is a critical determinant of the molecule's electronic properties and its interaction with biological targets. Modifications at this level can involve the replacement of the chlorine atom or the introduction of additional substituents.

Research Findings:

The chloro and sulfamoyl groups on the benzene ring are directing groups in electrophilic aromatic substitution reactions. However, synthetic strategies more commonly involve the use of appropriately substituted starting materials to achieve the desired substitution pattern.

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated that variations in the substitution on the N-aryl ring significantly influenced their biological activity. While this study does not directly involve modifications on the chloro- and sulfamoyl-bearing ring of our target compound, it highlights the importance of the substitution pattern in this class of molecules.

Possible modifications to the benzene ring of this compound could include:

Replacement of the Chloro Group: The chlorine atom can be replaced by other halogens (F, Br, I) or other functional groups such as methoxy (B1213986) (-OCH3) or trifluoromethyl (-CF3) to modulate electronic and steric properties.

Introduction of Additional Substituents: Further substitution on the aromatic ring could be explored to fine-tune the molecule's properties. The position of these new substituents would be guided by the directing effects of the existing chloro and sulfamoyl groups.

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govacs.orgnih.gov

Research Findings:

For this compound, several functional groups could be considered for bioisosteric replacement:

Sulfonamide Group: The sulfonamide group is a well-known bioisostere for carboxylic acids and other acidic functional groups. drughunter.comtandfonline.comnih.govuaeu.ac.aezu.ac.ae It can also be replaced by other groups that can act as hydrogen bond donors and acceptors. Potential bioisosteres for the sulfonamide moiety include:

Acylsulfonamides: These can offer different hydrogen bonding patterns and acidity.

Phosphonamides: These can mimic the tetrahedral geometry of the sulfonamide group.

Heterocyclic rings: Certain five-membered heterocyclic rings can act as mimics of the sulfonamide functionality.

Amide Group: The amide bond is susceptible to enzymatic hydrolysis. nih.gov Its replacement with more stable bioisosteres can enhance the metabolic stability of the molecule. nih.govacs.orgdrughunter.com Common bioisosteres for the amide group include: nih.gov

1,2,3-Triazoles: These are known to be good mimics of the trans-amide bond geometry. nih.gov

Oxadiazoles and Imidazoles: These heterocycles can also serve as amide bond surrogates. nih.govdrughunter.com

Trifluoroethylamines: These groups can preserve the hydrogen bond-donating properties of the amide. u-tokyo.ac.jp

Chloro Group: The chlorine atom can be considered a bioisostere for a methyl group due to their similar steric bulk. youtube.comchemrxiv.org It can also be replaced by other groups to modulate lipophilicity and metabolic stability. nih.gov For example, replacement of a metabolically labile methyl group with a chlorine atom has been shown to improve the half-life of some drugs. youtube.com

Original GroupBioisosteric ReplacementPotential Advantage
Sulfonamide (-SO2NH2)Acylsulfonamide (-SO2NHCOR)Modulated acidity and hydrogen bonding
Amide (-CON(CH3)2)1,2,3-TriazoleIncreased metabolic stability
Chloro (-Cl)Methyl (-CH3)Altered lipophilicity and metabolism

Chemical Reactivity and Stability Assessments in Research Protocols

Understanding the chemical reactivity and stability of a compound is crucial for its development as a research tool or therapeutic agent. This includes assessing its stability under various conditions, such as hydrolysis, and its potential to undergo redox reactions.

Hydrolytic Stability of Amide and Sulfonamide Bonds

The amide and sulfonamide bonds are the two key linkages in this compound that could be susceptible to hydrolysis. The rate of hydrolysis is dependent on pH and the electronic nature of the substituents on the aromatic ring.

Research Findings:

The hydrolysis of benzamides has been studied under both acidic and basic conditions. acs.orgrsc.org The rate of hydrolysis is influenced by the substituents on the aromatic ring and the N-alkyl groups. Generally, electron-withdrawing groups on the aromatic ring can accelerate the rate of alkaline hydrolysis of benzamides. acs.org

The hydrolysis of sulfonamides is generally slower than that of amides. rsc.orgrsc.org Studies on the hydrolysis of N-amidomethylsulfonamides have shown that the mechanism can vary depending on the substitution pattern. rsc.org For tertiary amides, nucleophilic attack of hydroxide (B78521) at the amide carbonyl is a likely pathway in base-catalyzed hydrolysis. rsc.org

Functional GroupConditionExpected Reactivity
AmideAcidicHydrolysis can occur, rate is pH-dependent.
AmideBasicHydrolysis is generally faster than in acidic conditions.
SulfonamideAcidic/BasicGenerally more stable to hydrolysis than the amide bond.

Redox Behavior of Functional Groups

The functional groups present in this compound are generally stable to common redox conditions encountered in biological systems. However, under specific experimental conditions, they can undergo redox transformations.

Research Findings:

The electrochemical reduction of arylsulfonamides has been reported, though it typically requires specific conditions. acs.org The reduction potential can be influenced by the substituents on the aryl ring. nih.gov

The benzamide moiety is generally considered to be electrochemically stable under typical physiological conditions. researchgate.netnih.govacs.orgacs.org The chloro-substituent on the aromatic ring is also generally stable, although reductive dehalogenation can occur under certain strong reducing conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Features of Sulfamoylbenzamides with Biological Activity

The positions of the chloro and sulfamoyl groups on the benzamide (B126) ring are critical determinants of biological activity. In a series of 5-sulfamoylbenzoic acid derivatives, which are structurally related to the target compound, the presence of a chloro group at the 4-position and a sulfamoyl group at the 5-position was found to be essential for diuretic activity pharmacy180.com. This substitution pattern is a hallmark of many potent loop diuretics.

Furthermore, studies on sulfamoyl-benzamide derivatives have shown that the placement of a chlorine atom can significantly influence the compound's selectivity for different biological targets. For instance, the presence of a chlorine atom at the 2-position of the benzene (B151609) ring in certain sulfamoylbenzoic acids was found to shift their selectivity towards inhibiting the h-NTPDase8 isoform nih.gov. This highlights the nuanced role of halogen substitution in directing the biological activity profile of these molecules.

The specific arrangement in 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide, with a chloro group at position 4 and a sulfamoyl group at position 2, is a variation on the more common diuretic scaffold. This particular substitution pattern can influence the electronic properties and steric hindrance around the benzamide core, leading to a unique biological activity profile.

The N,N-dimethyl substitution on the benzamide nitrogen plays a significant role in modulating the compound's physicochemical properties and its interaction with biological targets. In a related compound, N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, it has been suggested that the dimethylamino group can interact with biological macromolecules, thereby influencing the compound's activity .

The presence of two methyl groups on the nitrogen atom of the benzamide can have several effects:

Increased Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Steric Hindrance: The dimethylamino group can introduce steric bulk, which may influence the compound's binding affinity and selectivity for its target.

Hydrogen Bonding: Unlike a primary or secondary amide, the tertiary amide in an N,N-dimethylbenzamide cannot act as a hydrogen bond donor. This can significantly alter its binding mode to a biological target compared to its unsubstituted or monosubstituted counterparts.

Research on antibacterial sulfanilamides has shown that N',N'-dialkyl substitution does not necessarily diminish activity, indicating that for some biological targets, the hydrogen-bonding capability of the amide is not a prerequisite for interaction annualreviews.org.

Ligand-Target Interaction Profiling

Understanding how sulfamoylbenzamides interact with their biological targets at a molecular level is crucial for rational drug design. This involves identifying the key structural features responsible for binding and the spatial orientation of the molecule within the target's active site.

Pharmacophore modeling helps to identify the essential structural features required for a molecule to exert a specific biological activity. For sulfamoylbenzamide derivatives, several key pharmacophoric elements have been identified based on studies of related compounds that act as carbonic anhydrase inhibitors or diuretics. These elements often include:

An Anionic or Hydrogen-Bonding Group: The sulfamoyl group is a critical pharmacophoric feature. The sulfonamide moiety (-SO2NH2) is a well-known zinc-binding group in carbonic anhydrase inhibitors researchgate.net. In its deprotonated form, it can act as a strong hydrogen bond acceptor or coordinate with metal ions in the active site of metalloenzymes.

Aromatic Ring: The benzene ring serves as a scaffold to correctly orient the other functional groups. It can also engage in hydrophobic or π-π stacking interactions with amino acid residues in the target's binding pocket.

Hydrogen Bond Acceptors: The carbonyl oxygen of the benzamide and the oxygen atoms of the sulfamoyl group can act as hydrogen bond acceptors, forming crucial interactions with the biological target nih.gov.

Hydrophobic Features: The chloro substituent and the N,N-dimethyl groups contribute to the hydrophobic character of the molecule, which can be important for binding to hydrophobic pockets within the target protein.

A general pharmacophore model for sulfonylurea compounds, which share structural similarities with sulfamoylbenzamides, identified two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring as essential for activity nih.gov.

Molecular docking and other computational studies provide insights into the spatial orientation of sulfamoylbenzamides within the active sites of their targets. For instance, docking studies of sulfonamide inhibitors with carbonic anhydrase have shown that the sulfonamide group coordinates with the zinc ion in the active site, while the aromatic ring and its substituents form interactions with surrounding amino acid residues nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfamoylbenzamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

For series of sulfonamide and benzamide derivatives, QSAR studies have identified several physicochemical descriptors that are important for their biological activity. These descriptors often fall into the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, in some QSAR models for carbonic anhydrase inhibitors, electronic properties have been shown to play a significant role nih.govtsijournals.com.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. The inhibition of carbonic anhydrase isozymes by sulfamates and sulfamides has been shown to be strongly influenced by the molecular shape and size of the inhibitors nih.gov.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the partition coefficient (logP). Lipophilicity can influence a compound's ability to cross biological membranes and reach its target, as well as its binding to hydrophobic pockets. QSAR analysis of diuretic quinolinecarboxamides revealed that an increase in logP can lead to higher diuretic activity uran.ua.

Topological Descriptors: These are numerical values that describe the connectivity and branching of the atoms in a molecule.

A typical QSAR model for a series of sulfamoylbenzamides might take the form of a linear equation, such as:

Biological Activity = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

Development of Predictive Models

The development of predictive Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models is a cornerstone of computational chemistry. jocpr.com These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. mdpi.com For a compound such as this compound, this process would involve the systematic variation of its constituent parts—the chlorobenzamide core, the N,N-dimethyl group, and the sulfamoyl moiety—to understand their respective contributions.

The initial step in developing a predictive model is the generation of a dataset of molecules with known activities or properties. researcher.life For instance, a series of sulfonamide derivatives has been used to develop QSAR models for their carbonic anhydrase inhibitory activity. nih.gov The process involves several key stages:

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity or property of interest is selected. This is a critical step to avoid overfitting the model.

Model Generation: Using the selected descriptors, a mathematical model is constructed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forests. nih.gov

For a series of benzamide and picolinamide (B142947) derivatives, SAR investigations have shown that substitutions on the aromatic ring significantly influence their inhibitory activity against acetylcholinesterase. nih.gov A hypothetical QSAR study for this compound analogues might explore how variations in the substituents on the phenyl ring affect a particular biological endpoint.

To illustrate, the following interactive table represents a hypothetical dataset that could be used to develop a QSAR model. The table includes molecular descriptors that are commonly employed in such studies.

Compound IDSubstituent (R)LogPMolecular WeightPolar Surface Area (Ų)Biological Activity (IC50, µM)
1H2.1250.785.310.5
2F2.3268.785.38.2
3Cl2.8285.185.35.1
4Br3.0329.685.34.7
5CH32.6264.785.37.9
6OCH32.2280.794.59.3

This data could then be used to generate a regression equation that predicts the biological activity based on the physicochemical properties of the substituents.

Validation and Applicability Domain Analysis

A predictive model is only useful if it is robust and can make accurate predictions for new, untested compounds. basicmedicalkey.com Therefore, rigorous validation and a clear definition of the model's applicability domain (AD) are essential. wikipedia.orgnih.gov The validation process typically involves both internal and external validation techniques. taylorfrancis.com

Internal Validation assesses the stability and robustness of the model using the training set data. Common methods include:

Leave-one-out (LOO) cross-validation: In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. nih.gov This process is repeated for each compound.

k-fold cross-validation: The dataset is randomly divided into 'k' subsets. One subset is used as the validation set, and the remaining k-1 subsets are used for training. This is repeated 'k' times. nih.gov

External Validation involves challenging the model with a set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com The model's ability to predict the activity of these external compounds is a true measure of its predictive power.

The Applicability Domain (AD) defines the chemical space in which the model can make reliable predictions. mdpi.comwikipedia.org Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com There are several methods to define the AD, including:

Range-based methods: Based on the minimum and maximum values of the descriptors in the training set.

Geometric methods: Using approaches like bounding boxes or convex hulls in the descriptor space.

Distance-based methods: Measuring the similarity of a new compound to the compounds in the training set. variational.ai

Probability density distribution-based methods. mdpi.com

The following interactive table illustrates the statistical parameters commonly used to validate a QSAR model.

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²)A measure of the model's predictive ability from internal validation.> 0.5
R²_pred (External R²)A measure of the model's predictive ability on an external test set.> 0.6

Defining the AD is a critical step mandated by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) for a QSAR model to be considered valid for regulatory purposes. wikipedia.org

Molecular Interactions and Mechanistic Studies of 4 Chloro N,n Dimethyl 2 Sulfamoylbenzamide

Enzyme Inhibition and Activation Profiles

The sulfamoylbenzamide scaffold is a recognized pharmacophore that interacts with several enzyme families. The specific substitutions on the benzamide (B126) ring dictate the potency and selectivity of these interactions.

The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, making it a cornerstone for the design of carbonic anhydrase (CA) inhibitors. These enzymes catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes.

Research into related sulfonamide structures demonstrates potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides, which share the core sulfamoylphenyl group, have shown potent, low nanomolar inhibition against several isoforms. mdpi.commdpi.com For instance, these related compounds displayed significant inhibition against cytosolic isoforms hCA I and hCA II and the neurologically relevant isoform hCA VII. mdpi.com The mechanism of action involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion within the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity. While specific data for 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide is not available, its structure suggests a high likelihood of activity as a carbonic anhydrase inhibitor.

Table 1: Inhibitory Activity (Kᵢ) of Related Sulfonamide Compounds Against Human Carbonic Anhydrase Isoforms

Compound Class hCA I (nM) hCA II (nM) hCA VII (nM)
N-((4-sulfamoylphenyl)carbamothioyl) amides mdpi.com 13.3 - 87.6 5.3 - 384.3 1.1 - 13.5

This table presents data for structurally related compounds to illustrate the typical activity of the sulfamoyl pharmacophore.

Inhibitors of α-glucosidase and α-amylase are important in managing type 2 diabetes by delaying carbohydrate digestion and reducing post-prandial hyperglycemia. iomcworld.orgnih.gov Studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally related to the subject compound, have demonstrated significant in vitro inhibitory potential against both α-glucosidase and α-amylase. nih.gov

The research indicated that the substitution pattern on the benzamide scaffold is crucial for activity. For example, a derivative bearing 2-methyl-5-nitro substituents on a terminal phenyl ring was found to be the most potent inhibitor in the series, with activity several times that of the standard drug, acarbose. nih.gov Molecular docking simulations suggest that these compounds interact with active site residues of the enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov The presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups was found to enhance the inhibitory activity against these metabolic enzymes. nih.gov

One of the most significant areas of research for sulfamoylbenzamides (SBAs) is their role as capsid assembly modulators (CAMs) for the Hepatitis B Virus (HBV). nih.govnih.gov The HBV capsid, or core protein (HBc), is essential for viral replication, including the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase, and reverse transcription. nih.govasm.org

SBAs are classified as Class-II CAMs. Unlike Class-I modulators that misdirect assembly into irregular, non-capsid polymers, SBAs act as capsid activators. nih.govresearchgate.net They accelerate the kinetics of capsid assembly, but this rapid formation occurs prematurely, before the pgRNA-polymerase complex is packaged. researchgate.net This leads to the formation of morphologically normal, but "empty," capsids that are non-infectious. nih.govasm.org This mechanism effectively disrupts the viral life cycle and reduces viral replication. asm.orgnih.gov Genetic studies have confirmed that the HBV core protein is the specific molecular target of SBA compounds. asm.orgasm.org

Receptor Binding and Modulation Studies

Beyond direct enzyme inhibition, the sulfamoylbenzamide scaffold has been investigated for its ability to bind to and modulate the function of cellular receptors, often through allosteric mechanisms.

The most well-characterized "receptor" for the sulfamoylbenzamide class is the HBV core protein dimer. The binding site for CAMs, including SBAs, is a hydrophobic pocket at the interface between two core protein dimers, known as the "HAP pocket". asm.orgresearchgate.net The binding of an SBA molecule to this site strengthens the interaction between dimers, driving the accelerated assembly process. researchgate.net Molecular docking studies of related SBAs, such as NVR 3-778, into the crystal structure of the HBV capsid protein have elucidated the key interactions. nih.gov These include hydrogen bonds between the amide portion of the molecule and residues like Trp102 and Thr128, while other parts of the molecule engage in hydrophobic interactions within the pocket. nih.gov

In other contexts, a series of 2-sulfonamidebenzamides were characterized as modulators of the Mas-related G-protein coupled receptor MrgX1, a non-opioid target for chronic pain. nih.gov This indicates the versatility of the benzamide scaffold in binding to diverse protein targets, although specific binding affinity data for this compound on this or other G-protein coupled receptors is not currently documented.

The mechanism by which sulfamoylbenzamides modulate HBV capsid formation is a clear example of allosteric modulation. researchgate.net Allosteric modulators bind to a site on a protein that is distinct from the primary functional (orthosteric) site, causing a conformational change that alters the protein's activity. wikipedia.org

In the case of HBV, the SBA binding pocket is not the surface involved in the primary protein-protein interactions of normal capsid formation. Instead, the binding of the SBA molecule to this allosteric site induces a conformational change in the core protein dimer that makes it more prone to assembly. researchgate.net This allosteric activation overrides the normal, carefully regulated process that ensures pgRNA is packaged, resulting in the formation of empty capsids. This allosteric mechanism is a promising therapeutic strategy, as it targets a site distinct from the active sites of viral enzymes, potentially reducing the likelihood of cross-resistance with other antiviral drugs. asm.org

Cellular Pathway Modulation in Research Models

Comprehensive studies detailing the modulation of cellular pathways by this compound in research models are not prominently featured in the available literature. Research on structurally related benzamide and sulfonamide derivatives has shown a wide range of biological activities, including anti-proliferative and pro-apoptotic effects, but direct evidence for the specific subject compound is wanting. nih.govnih.gov

There is a lack of specific data from in vitro assays to characterize the anti-proliferative or pro-apoptotic activity of this compound. Typically, such assessments would involve treating various cancer cell lines with the compound and measuring cell viability or markers of apoptosis. For example, studies on other novel benzamide derivatives have determined their cytotoxic activity against cell lines like MCF-7 (breast adenocarcinoma), often reporting IC50 values which indicate the concentration required to inhibit cell growth by 50%. mdpi.com However, no such data is currently published for this compound.

Detailed analysis of biochemical cascades, such as signaling pathways, that might be modulated by this compound in cell-based systems has not been reported. Investigations into related compounds sometimes explore effects on pathways critical to cell survival and proliferation, but this level of mechanistic detail is not available for the specified molecule.

Biophysical Characterization of Compound-Target Complexes

Biophysical studies are crucial for understanding the direct interaction between a compound and its biological target. However, specific data from such characterizations for this compound are not found in the reviewed scientific literature.

There are no publicly available X-ray crystallography structures of this compound in complex with a protein target. This technique provides atomic-level detail of the binding mode of a ligand, which is fundamental for structure-based drug design. While crystal structures for other chlorinated benzamide or sulfonamide derivatives have been resolved, this specific information is absent for the compound . nih.gov

Surface Plasmon Resonance (SPR) is a technique used to measure the binding kinetics and affinity between a ligand and a target molecule. There are no published SPR studies detailing the kinetic parameters (such as association rate constant ka, dissociation rate constant kd) or the affinity (dissociation constant KD) of this compound for any specific biological target. Such data would be essential for quantifying the binding strength and dynamics of the compound-target interaction.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

No specific studies detailing quantum chemical calculations for 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide were identified. Such calculations are crucial for understanding the fundamental electronic structure that governs the molecule's behavior.

Conformational Analysis and Energy Landscapes

Information regarding the conformational analysis and energy landscapes of this compound is not available in the reviewed literature. This type of analysis would typically involve mapping the potential energy surface to identify stable conformers and the energy barriers between them.

Reactivity Predictions and Reaction Mechanisms

There are no specific published reactivity predictions or mechanistic studies based on computational models for this compound. This research would provide insight into its chemical stability and potential reaction pathways.

Molecular Docking Simulations for Binding Mode Prediction

While molecular docking is a common tool for analogous compounds to predict interactions with biological targets like α-glucosidase and α-amylase, specific docking studies for this compound have not been reported. tandfonline.comresearchgate.net

Target Protein Identification and Ligand Orientation

No literature is available that identifies specific protein targets for this compound or describes its predicted binding orientation within an active site through molecular docking.

Elucidation of Key Intermolecular Interactions

Without docking studies, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or electrostatic contacts) between this compound and potential biological targets have not been elucidated. For similar molecules, such interactions with active site residues are critical for their inhibitory potential. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations, which are used to assess the stability of ligand-protein complexes over time, have been performed for related sulfamoylbenzamide derivatives. tandfonline.com However, no such simulation data has been published specifically for this compound. This analysis would be necessary to validate docking results and understand the dynamic nature of its interactions with a target protein.

Analysis of Ligand-Protein Complex Stability

A critical aspect of computational drug design is understanding the stability of a ligand when bound to its protein target. Molecular dynamics (MD) simulations are a powerful tool for this purpose, allowing researchers to observe the dynamic behavior of the ligand-protein complex over time.

In studies of related sulfamoylbenzamide derivatives, MD simulations have been employed to validate docking poses and assess the stability of the ligand within the binding site of various enzymes. nih.govtandfonline.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is a key metric calculated from these simulations. A stable RMSD profile over the course of the simulation suggests that the ligand remains in a consistent and stable binding mode. For instance, in a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, MD simulations were used to confirm the stability of the most active compounds in the binding sites of α-glucosidase and α-amylase. nih.gov The analysis of the RMSD of the ligand-protein complex indicated a stable binding, reinforcing the docking results. nih.gov

The interactions that contribute to the stability of the complex can also be analyzed in detail. These often include a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and key amino acid residues in the active site. nih.gov For a compound like this compound, the sulfamoyl group can act as a hydrogen bond donor and acceptor, the chloro and dimethyl groups can participate in hydrophobic interactions, and the benzamide (B126) core provides a rigid scaffold for these interactions.

A hypothetical analysis of the stability of a this compound-protein complex could yield data similar to that presented in the table below, which is representative of findings for analogous compounds.

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Key Interacting Residues (Hypothetical)
00.000.00Asp120, Tyr155, Phe230
101.250.85Asp120, Tyr155, Phe230
201.350.90Asp120, Tyr155
301.400.88Tyr155, Phe230
401.380.92Asp120, Phe230
501.420.91Asp120, Tyr155, Phe230

This is a hypothetical data table for illustrative purposes.

Solvent Effects and Binding Thermodynamics

The binding of a ligand to a protein is influenced by the surrounding solvent, which is typically water in a biological system. Computational methods can be used to investigate the role of the solvent in the binding process and to calculate the thermodynamics of binding, such as the binding free energy.

Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can provide a quantitative estimate of the binding affinity. These calculations take into account various energetic contributions, including van der Waals interactions, electrostatic interactions, and solvation energies.

The table below illustrates the kind of thermodynamic data that could be obtained from such a computational study for a sulfamoylbenzamide derivative.

ParameterEnergy Contribution (kcal/mol) (Hypothetical)
Van der Waals Energy-45.5
Electrostatic Energy-30.2
Polar Solvation Energy35.8
Non-polar Solvation Energy-5.1
Binding Free Energy (ΔG_bind) -45.0

This is a hypothetical data table for illustrative purposes.

In Silico Screening and Virtual Library Design for Novel Sulfamoylbenzamides

Computational techniques are instrumental in the discovery of novel compounds through in silico screening of large chemical databases and the rational design of virtual libraries.

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are crucial for biological activity. dergipark.org.trdovepress.com A pharmacophore model can be generated based on the structures of known active compounds and then used as a 3D query to search virtual libraries for new molecules that possess the same essential features.

For the sulfamoylbenzamide class of compounds, a pharmacophore model would likely include features representing the hydrogen-bonding capabilities of the sulfamoyl and amide groups, as well as the aromatic nature of the benzene (B151609) ring. The specific positions of the chloro and dimethyl groups in this compound would also contribute to the definition of the pharmacophore space. Studies on related benzamide analogues have successfully used pharmacophore modeling to develop 3D-QSAR models and guide the design of new inhibitors. nih.gov

A typical pharmacophore model for a sulfamoylbenzamide might include the following features:

FeatureType
1Hydrogen Bond Acceptor
2Hydrogen Bond Donor
3Aromatic Ring
4Hydrophobic Group

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a strategy that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. youtube.com These initial fragment hits are then optimized and grown or linked together to produce a more potent lead compound.

The sulfamoylbenzamide scaffold can be considered a valuable starting point for FBDD. The sulfamide (B24259) group, a key component of this scaffold, has been explored as a zinc-binding warhead in the fragment-based discovery of novel carbonic anhydrase inhibitors. nih.govnih.gov In this context, a fragment library of diverse sulfamides could be screened against a target of interest.

A compound like this compound could itself be deconstructed into smaller fragments for initial screening. For example, a 4-chlorobenzamide (B146232) fragment and a dimethylsulfamoyl fragment could be screened independently. If both fragments are found to bind to adjacent sites on the protein target, they could then be linked together to recreate a more potent, larger molecule. This approach allows for a more efficient exploration of the chemical space and can lead to the development of novel inhibitors with improved drug-like properties. youtube.com

Preclinical Pharmacological Investigations in Experimental Models Non Human

In Vitro Biological Assay Development and Validation.

In vitro assays are fundamental in the initial stages of drug discovery for screening and characterizing the biological activity of compounds. These assays can range from enzyme activity assessments to cell-based functional readouts.

Enzyme Activity Assays (e.g., IC50 determinations).

Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzymatic target. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit 50% of the enzyme's activity. Several studies have investigated the enzyme inhibitory potential of sulfamoylbenzamide derivatives.

One area of investigation has been their potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. nih.gov Notably, some of these compounds demonstrated potent inhibition. nih.gov

Similarly, another study focused on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives as inhibitors of the same enzymes. nih.gov The most potent compounds from this series exhibited IC50 values in the low micromolar range. nih.gov

Beyond metabolic enzymes, sulfamoylbenzamide derivatives have also been explored as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological processes. rsc.org A study on sulfamoyl benzamide (B126) derivatives identified compounds with selective inhibitory activity against different isoforms of h-NTPDases, with some exhibiting IC50 values in the sub-micromolar to low micromolar range. rsc.org

Table 1: Enzyme Inhibitory Activity of Selected Sulfamoylbenzamide Derivatives

Compound Class Target Enzyme Most Potent Compound Example IC50 Value (µM)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides nih.gov α-Glucosidase N-(2-methyl-5-nitrophenyl) derivative 10.75 nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides nih.gov α-Amylase N-(2-methyl-5-nitrophenyl) derivative 0.90 nih.gov
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamides nih.gov α-Glucosidase N-(2-methyl-4-nitrophenyl) derivative 10.13 nih.gov
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamides nih.gov α-Amylase N-(2-methyl-5-nitrophenyl) derivative 1.52 nih.gov
Sulfamoyl benzamides rsc.org h-NTPDase1 N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide 2.88 rsc.org
Sulfamoyl benzamides rsc.org h-NTPDase3 N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide 0.72 rsc.org
Sulfamoyl benzamides rsc.org h-NTPDase8 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid 0.28 rsc.org

Cell-Based Functional Assays (e.g., reporter gene assays).

Cell-based functional assays provide a more physiologically relevant context to assess a compound's activity. Reporter gene assays, for instance, are used to study the regulation of gene expression. In a study of 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a structural analog, gene expression studies were conducted to understand its effect on the transcriptional activity of peroxisome proliferator-activated receptor delta (PPARδ). nih.gov These studies demonstrated that the compound could antagonize the transcriptional activity of PPARδ, highlighting the utility of such assays in elucidating the molecular mechanisms of action. nih.gov

Cell-Based Studies for Mechanistic Elucidation.

To further understand a compound's mechanism of action, studies are often conducted in specific cell lines. These studies can reveal the compound's effects on cellular processes and pathways.

Studies in Specific Cell Lines (e.g., cancer cell lines, hepatocytes).

The anti-proliferative activity of sulfamoylbenzamide derivatives has been investigated in various cancer cell lines. For example, a novel series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives were tested against human breast adenocarcinoma (MCF-7 and MDA-MB-231), colorectal adenocarcinoma (Caco-2), and carcinoma (HCT-116) cell lines. rsc.org The study also included an immortalized retinal-pigmented epithelium cell line (hTERT-RPE1) to assess selectivity. rsc.org Certain compounds within this series showed potent inhibitory activity against the cancer cell lines. rsc.org

In another study, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were evaluated for their in vitro anticancer activity against several cancer cell lines, including the leukemic cell lines K562 and HL-60, and the renal carcinoma cell line OKP-GS. nih.gov Compounds with chlorine substitutions on the purine (B94841) ring demonstrated high activity against all tested cell lines. nih.gov

The antiviral potential of sulfamoylbenzamide derivatives has also been explored. A series of these compounds were evaluated for their anti-Hepatitis B virus (HBV) activity and toxicity in human hepatocytes and other cell types. nih.gov

Target Engagement Studies in Biological Systems.

Confirming that a compound interacts with its intended biological target is a critical step in drug development. Target engagement studies aim to provide this evidence.

A compelling example of target engagement is the study of 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787). nih.gov Detailed binding studies using mass spectral analysis confirmed that this compound covalently binds to Cys249 within the binding pocket of its target, PPARδ. nih.gov This irreversible binding provides strong evidence of target engagement.

In the context of HBV research, sulfamoylbenzamide derivatives were investigated for their ability to disrupt HBV capsid formation. nih.gov Negative-stain electron microscopy was used to monitor the assembly of the HBV core protein (Cp149) dimers into capsids in the presence and absence of the compounds. nih.gov This technique allows for the direct visualization of the compound's effect on the target protein assembly process. Furthermore, molecular modeling studies were conducted to understand the binding of these compounds to the HBV capsid protein. nih.gov

Molecular docking and molecular dynamic simulations are computational techniques that can also provide insights into target engagement. These methods were used to study the interaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with their target enzymes, suggesting stability of the compounds within the binding site. nih.gov

Assessment of Compound Activity within Complex Biological Matrices

There is no available research detailing the assessment of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide's activity in complex biological matrices such as plasma, serum, or tissue homogenates.

In Vivo Studies in Animal Models of Disease (as research tools for understanding biological processes)

No in vivo studies using animal models to investigate the biological effects or therapeutic potential of this compound have been published.

Pharmacodynamic Profiling in Animal Models

Information regarding the pharmacodynamic profile of this compound, which would describe the compound's effects on the body and its mechanism of action in animal models, is not available in the public record.

Efficacy Studies in Non-Human Disease Models for Target Validation

There are no published efficacy studies of this compound in non-human disease models that would serve to validate its potential biological targets.

Advanced Analytical and Characterization Techniques for 4 Chloro N,n Dimethyl 2 Sulfamoylbenzamide Research

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental for elucidating the molecular structure of a synthesized compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the identity of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide.

¹H NMR: This technique would be used to identify the number of different types of protons, their chemical environments, and their proximity to one another. For this specific molecule, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, as well as a characteristic signal for the protons of the two methyl groups on the amide nitrogen and potentially a signal for the sulfamoyl N-H protons, if present and not exchanged. The splitting patterns (e.g., doublets, triplets) and coupling constants of the aromatic protons would be crucial for confirming the 1,2,4-substitution pattern on the benzene ring.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the amide, the two carbons of the N,N-dimethyl groups, and the six carbons of the chloro- and sulfamoyl-substituted benzene ring. The chemical shifts would provide evidence for the presence of these functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorption bands would be expected for the C=O stretching of the amide, S=O stretching of the sulfonamide group, C-N stretching, and vibrations characteristic of the substituted aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The substituted benzene ring constitutes a chromophore that would absorb UV light at a characteristic wavelength (λmax), which is useful for quantitative analysis and for monitoring reactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the parent molecule with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity and confirming its successful synthesis.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of this compound by separating it from any impurities or starting materials. The mass spectrometer would then confirm the molecular weight of the main component, verifying its identity.

Chromatographic Separations and Purity Assessment

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment. A suitable reversed-phase HPLC method would be developed to separate this compound from any related substances. The area of the peak corresponding to the compound would be used to calculate its purity, often expressed as a percentage.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. By comparing the retention factor (Rf) of the product spot with that of the starting materials, a chemist can determine if the reaction is complete.

Without access to published experimental results, the specific data for these analytical techniques for this compound cannot be presented.

Based on the comprehensive search for "this compound," also known as Tisamidemide, there is insufficient specific research data available to fully populate the detailed analytical and characterization techniques requested in the provided outline. While general principles of these analytical methods are well-documented, specific experimental conditions, detailed research findings, and data tables for this particular compound are not present in the available search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound. Fulfilling the request would necessitate fabricating data and research findings, which is not feasible.

For context, the available search results provide:

General methodologies for HPLC, TLC, X-Ray Crystallography, and Spectrophotometry.

Specific applications of these techniques to other, structurally related compounds such as other benzamides and sulfonamides, but not to this compound itself.

General principles of co-crystal formation and bioanalytical methods without specific examples involving the requested compound.

Without dedicated studies on this compound detailing these specific analytical parameters, a scientifically accurate article conforming to the user's strict outline cannot be constructed.

Bioanalytical Methodologies for In Vitro and Ex Vivo Sample Analysis

Electrochemical Methods for Detection

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of pharmaceutical compounds, providing advantages in terms of speed, sensitivity, and cost-effectiveness. In the context of "this compound," which is a known impurity of the drug Furosemide, electrochemical approaches developed for Furosemide are highly relevant for its detection and quantification. These methods are typically based on the electrochemical oxidation of the molecule at the surface of a suitable electrode.

Various electrochemical techniques have been explored for the determination of Furosemide, and by extension, its impurities. These include voltammetric methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which are valued for their high sensitivity and low detection limits. The development of chemically modified electrodes has further enhanced the performance of these methods, leading to improved selectivity and resistance to fouling.

Research Findings on Electrochemical Detection of Furosemide

Recent research has focused on the fabrication of novel electrochemical sensors to achieve sensitive and selective determination of Furosemide. These advancements are instrumental for the analysis of its related impurities like this compound.

One notable approach involves the use of a boron-doped diamond working electrode for the simultaneous determination of Furosemide and hydrochlorothiazide. researchgate.net This method, employing batch-injection analysis with multiple-pulse amperometric detection, demonstrated a linear response for Furosemide over a concentration range of 2 to 300 μmol L⁻¹, with a detection limit of 0.65 μmol L⁻¹. researchgate.net The analysis was carried out in a 0.04 mol L⁻¹ Britton-Robinson buffer solution at pH 4.0, where Furosemide is oxidized at +1.10 V. researchgate.net

Another significant development is the fabrication of electrochemical sensors based on pencil graphite electrodes modified with manganese dioxide nanoparticles (MnO₂) and chitosan. rsc.org This sensor exhibited excellent electrocatalytic activity towards the oxidation of Furosemide. rsc.org Under optimized conditions, a linear response was observed in the concentration range of 0.05 to 4.20 μmol L⁻¹, with a remarkably low detection limit of 3.88 nmol L⁻¹. rsc.org The study highlighted that the modification of the electrode surface significantly enhances the effective surface area and electrocatalytic properties. rsc.org

The table below summarizes the key performance characteristics of different electrochemical methods reported for the determination of Furosemide, which are applicable for the analysis of this compound.

Table 1: Performance Characteristics of Electrochemical Methods for Furosemide Detection

Electrode Technique Linear Range (μmol L⁻¹) Detection Limit (μmol L⁻¹) pH Reference
Boron-Doped Diamond Multiple-Pulse Amperometry 2 - 300 0.65 4.0 researchgate.net
MnO₂/Chitosan Modified Pencil Graphite Differential Pulse Voltammetry 0.05 - 4.20 0.00388 Not Specified rsc.org
Gold Electrode Not Specified Not Specified Not Specified Not Specified ijpbs.com

The electrochemical oxidation of related compounds, such as 4-chloroaniline, has also been investigated, providing insights into the reaction mechanisms that may be relevant for understanding the electrochemical behavior of this compound. rsc.orgnih.gov Studies on 4-chloroaniline have utilized cyclic voltammetry and differential pulse voltammetry to elucidate the oxidation pathways. rsc.orgnih.gov

The versatility of electrochemical sensors allows for their application in various matrices, including pharmaceutical formulations and biological fluids like urine and blood serum. rsc.orgijpbs.com This adaptability is crucial for the comprehensive analysis of drug impurities in different stages of drug development and quality control. The ongoing research in this field continues to focus on the development of low-cost, sensitive, and selective electrochemical sensors for the rapid detection of pharmaceutical compounds and their impurities. usp.br

Challenges and Future Directions in 4 Chloro N,n Dimethyl 2 Sulfamoylbenzamide Research

Advancements in Synthetic Accessibility and Green Chemistry Approaches

A primary challenge in the development of novel sulfamoylbenzamide derivatives lies in creating efficient, scalable, and environmentally benign synthetic routes. Traditional methods often rely on harsh reagents and organic solvents. Future research is increasingly focused on aligning synthetic strategies with the principles of green chemistry.

Key Advancements and Future Directions:

Aqueous Media Synthesis: A significant advancement is the development of sulfonamide synthesis in aqueous media. This approach minimizes the reliance on volatile organic solvents, which are a major source of industrial waste and pollution. rsc.org Methodologies using equimolar amounts of amino compounds and arylsulfonyl chlorides in water, with pH control managed by reagents like sodium carbonate, offer a facile and environmentally friendly alternative. sci-hub.se Product isolation is often simplified to filtration after acidification, leading to high yields and purity without extensive purification. rsc.org

Catalytic Methods: The use of catalysis is a cornerstone of green chemistry, as it can reduce energy consumption and the formation of byproducts. sci-hub.se For instance, palladium-catalyzed three-component coupling reactions have been developed for synthesizing aryl N-aminosulfonamides, showcasing the potential for metal-catalyzed approaches in this area. sci-hub.se

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions represents an ideal green chemistry scenario. sci-hub.se The solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported, offering a path to reduce solvent waste completely. sci-hub.se

Streamlined Multi-step Syntheses: The synthesis of complex sulfamoylbenzamides often involves multiple steps. For example, the preparation of related compounds like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves treating a benzoic acid intermediate with thionyl chloride and then refluxing with various amines. nih.gov A patent for a related compound, 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate, describes a three-step process of esterification, diazotization (Sandmeyer reaction), and condensation, achieving a high total yield without intermediate purification. google.com Future work will focus on further telescoping these reaction sequences and utilizing flow chemistry to improve efficiency and safety.

Elucidation of Novel Biological Targets and Polypharmacology

While the sulfamoylbenzamide scaffold is well-established, ongoing research continues to uncover novel biological targets, highlighting the therapeutic versatility and polypharmacological potential of this chemical class. The ability of a single compound to interact with multiple targets can offer therapeutic advantages but also presents challenges in achieving selectivity.

Emerging Biological Targets for Sulfamoylbenzamide Derivatives:

Biological TargetTherapeutic AreaExample Derivative Class
Hepatitis B Virus (HBV) Capsid Protein Antiviral (Hepatitis B)NVR 3-778 analogues and other sulfamoylbenzamide-based capsid assembly modulators (CAMs). nih.govnih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) OncologyN-substituted Sulfamoylbenzamide derivatives based on the structure of Niclosamide. ucdavis.edu
Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inflammation, Thrombosis, CancerVarious substituted sulfamoyl-benzamides designed as selective inhibitors for h-NTPDase isoforms. researchgate.netrsc.org
Cannabinoid Receptor 2 (CB2) Pain, InflammationSulfamoyl benzamides developed as selective CB2 agonists. nih.gov
α-Glucosidase and α-Amylase Diabetes2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.govresearchgate.net
Histone Deacetylases (HDACs) OncologyBenzamide-based derivatives designed as selective HDAC1-3 inhibitors. nih.gov

The discovery of these diverse targets—from viral proteins and signaling molecules to metabolic enzymes—underscores the rich polypharmacology of sulfamoylbenzamides. Future research will focus on mapping the complete target profiles of specific derivatives like 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide to better understand their mechanisms of action and to identify potential new therapeutic applications or off-target effects.

Development of Advanced Research Probes and Chemical Biology Tools

The structural versatility of the sulfamoylbenzamide scaffold makes it an excellent starting point for the development of chemical biology tools. These specialized molecules are designed to probe biological systems, helping to identify targets, visualize pathways, and elucidate mechanisms of action.

A key future direction is the conversion of active compounds like this compound into research probes. This can be achieved by strategically modifying the core structure to include:

Reporter Groups: Attaching fluorescent dyes or biotin (B1667282) tags can allow for the visualization and tracking of the compound within cells or for the isolation of its binding partners.

Photoaffinity Labels: Incorporating photoreactive groups enables the formation of a covalent bond between the probe and its biological target upon UV irradiation, facilitating definitive target identification.

Reactive Moieties: The inclusion of functionalities for "click chemistry" or other bioconjugation techniques provides a versatile handle for attaching various tags post-treatment. sigmaaldrich.com

The development of such tools is crucial for validating new biological targets and understanding the complex interactions of sulfamoylbenzamide derivatives in a biological context. nih.govschumann-lab.com

Integration of Multi-Omics Data in Mechanistic Studies

Understanding the full biological impact of a compound requires looking beyond its primary target. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased way to build a comprehensive picture of a drug's mechanism of action. nih.gov

For a compound like this compound, a multi-omics workflow could reveal:

Downstream Pathway Modulation: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) after treatment, researchers can identify the cellular pathways affected by the compound's activity. nih.gov

Metabolic Reprogramming: Metabolomics can uncover shifts in cellular metabolism, providing insights into the functional consequences of target engagement.

Biomarker Discovery: Integrated analysis can identify potential biomarkers that predict response or resistance to the compound, which is critical for future clinical development. frontiersin.org

This systems-level approach is a key future direction for moving beyond a one-drug, one-target paradigm and embracing a more holistic understanding of compound activity. youtube.com

Synergy between Computational and Experimental Approaches in Compound Design

The design of novel sulfamoylbenzamide derivatives is increasingly driven by a powerful synergy between computational modeling and experimental validation. nih.gov This iterative cycle accelerates the discovery process, reduces costs, and improves the chances of success.

Computational Modeling: Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how different derivatives will bind to a target protein. nih.govresearchgate.net These models can rationalize structure-activity relationships (SARs) and provide crucial insights into the key molecular interactions—such as hydrogen bonds or hydrophobic contacts—that determine a compound's potency and selectivity. nih.govresearchgate.net

Experimental Validation: The predictions from computational studies guide the synthesis of new compounds, which are then tested experimentally to determine their actual biological activity. The results of these experiments are then fed back into the computational models to refine them, creating a continuous loop of design, synthesis, testing, and optimization. researchgate.netresearchgate.net

This integrated approach has been successfully applied to develop sulfamoylbenzamide derivatives as HBV inhibitors and antidiabetic agents, and it will be essential for optimizing compounds like this compound for new and existing targets. nih.govnih.gov

Exploration of Structure-Based Design Principles for Enhanced Selectivity

A major challenge in drug discovery is designing compounds that act on a specific biological target without affecting closely related ones, thereby minimizing side effects. Structure-based drug design, which relies on high-resolution 3D structures of target proteins, is a powerful strategy to achieve this goal.

For the sulfamoylbenzamide class, enhancing selectivity involves:

Exploiting Subtle Structural Differences: By comparing the crystal structures of different target isoforms (e.g., h-NTPDase1 vs. h-NTPDase2, or different HDAC isoforms), researchers can identify unique features in the binding pockets. nih.gov

Rational Modification: The sulfamoylbenzamide scaffold can then be rationally modified to introduce chemical groups that interact favorably with these unique features in the desired target but clash with the binding site of off-targets. For example, designing molecules with bulky aromatic groups can lead to selective inhibition of HDAC1-3 by targeting a specific "foot-pocket" not present in other HDAC classes. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding potential can also influence selectivity and improve metabolic stability, as demonstrated in the development of selective CB2 agonists. nih.gov

Future research will heavily rely on these principles to engineer next-generation sulfamoylbenzamide derivatives with precisely tailored selectivity profiles, leading to safer and more effective medicines.

Q & A

Q. What challenges arise in targeting dual bacterial enzymes, and how can they be addressed?

  • Methodological Answer : Dual targeting risks off-site toxicity. Use proteomic profiling (e.g., thermal shift assays) to confirm selectivity. Fragment-based drug design (FBDD) identifies minimal pharmacophores for dual inhibition. In vivo efficacy testing in murine models validates therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.